Thidiazuron

Description

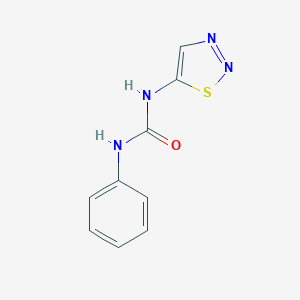

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phenyl-3-(thiadiazol-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c14-9(12-8-6-10-13-15-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCYZXMHUIHAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CN=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032651 | |

| Record name | Thidiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] Technical product is yellowish-brown solid; Formulated as wettable powder, soluble concentrate, and emulsifiable concentrate; [Reference #1] | |

| Record name | Thidiazuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>500 g/L in dimethyl sulfoxide; > 500 g/L in dimethylformamide; 21.5 g/L in cyclohexane; 4.5 g/L in methanol; 8 g/L in acetone, 0.002 g/L in hexane at 20 °C; 0.003 g/L at 20 °C; 1.1 g/L in ethyl acetate at 20 °C, In water, 20 mg/L at 23 °C | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density = 0.324 gm/cu cm at 20 °C /technical grade/ | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.30X10-11 mmHg at 25 °C | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

51707-55-2 | |

| Record name | Thidiazuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51707-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thidiazuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051707552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thidiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIDIAZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0091WH7STF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

210.5 - 212.5 °C (decomposes) | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Thidiazuron's Mechanism of Action in Plant Morphogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thidiazuron (TDZ), a synthetic phenylurea derivative, has emerged as a potent plant growth regulator with profound effects on in vitro morphogenesis. Initially developed as a cotton defoliant, its remarkable cytokinin-like activity has been extensively harnessed in plant tissue culture to induce organogenesis and somatic embryogenesis in a wide range of plant species, including many recalcitrant ones. This technical guide provides a comprehensive overview of the molecular mechanisms underlying TDZ-induced morphogenesis, with a focus on its interaction with cytokinin signaling pathways, its influence on endogenous hormonal balance, and the downstream cellular and genetic responses. This document is intended to serve as a detailed resource for researchers and scientists engaged in plant biotechnology and for professionals in drug development exploring novel bioactive compounds.

Core Mechanism of Action: A Multi-faceted Regulator

This compound's primary mechanism of action lies in its potent cytokinin-like activity, even though it is structurally unrelated to natural adenine-type cytokinins.[1] This activity is multifaceted and involves direct interaction with cytokinin receptors, modulation of endogenous hormone levels, and induction of stress responses.

Interaction with Cytokinin Receptors and Signaling Pathway

This compound is recognized by cytokinin receptors, such as CRE1/AHK4, initiating a signaling cascade that is central to its morphogenetic effects.[2] The binding of TDZ to these receptors triggers a phosphorelay signal transduction pathway, analogous to that of natural cytokinins.

References

An In-depth Technical Guide: Thidiazuron as a Synthetic Cytokinin Versus Natural Cytokinins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in the regulation of plant growth and development, primarily by promoting cell division (cytokinesis).[1] They are integral to processes such as shoot and root morphogenesis, apical dominance, axillary bud growth, and leaf senescence.[1] Cytokinins are broadly classified into two types: adenine-type, which are naturally occurring N6-substituted adenine derivatives like zeatin, and phenylurea-type, which are synthetic compounds such as thidiazuron (TDZ).[1] While both types elicit cytokinin-like responses, their chemical structures, modes of action, and efficacy in biotechnological applications can differ significantly. This guide provides a detailed comparison of TDZ and natural cytokinins, focusing on their mechanisms, experimental applications, and quantitative effects.

This compound (TDZ): A Potent Synthetic Cytokinin

This compound (N-phenyl-N′-1,2,3-thiadiazol-5-yl urea) is a synthetic phenylurea compound originally developed as a cotton defoliant.[2] Its potent cytokinin-like activity has led to its widespread use in plant tissue culture, where it is highly effective at inducing shoot regeneration, somatic embryogenesis, and callus induction, particularly in recalcitrant and woody plant species.[2]

Key Characteristics of TDZ:

-

High Potency: TDZ often exhibits higher biological activity than natural cytokinins, sometimes by several orders of magnitude.

-

Structural Difference: Unlike adenine-type cytokinins, TDZ is not a purine derivative.

-

Metabolic Stability: TDZ is not readily metabolized by the enzyme cytokinin oxidase/dehydrogenase (CKX), which degrades natural cytokinins. This resistance contributes to its long-lasting activity in plant tissues.

-

Dual Activity: In some systems, TDZ can mimic the effects of both auxins and cytokinins.

Natural Cytokinins

Natural cytokinins are derivatives of adenine, characterized by a side chain attached to the N6 position of the purine ring. The most common and active natural cytokinin in higher plants is zeatin. Other examples include isopentenyladenine (iP) and dihydrozeatin (DZ). They are primarily synthesized in the root tips and transported via the xylem to other parts of the plant.

Key Characteristics of Natural Cytokinins:

-

Endogenous Regulators: They are the primary endogenous molecules that regulate cell division and differentiation in plants.

-

Biosynthesis and Degradation: Their levels are tightly regulated by a balance of biosynthesis and degradation, primarily through the action of the CKX enzyme.

-

Specific Receptor Binding: They bind to specific histidine kinase receptors on the cell membrane to initiate a signaling cascade.

Comparative Efficacy in Plant Tissue Culture

The choice between TDZ and natural cytokinins in plant tissue culture is often dictated by the plant species and the desired morphogenetic outcome. TDZ's high potency and stability make it particularly effective for species that are unresponsive to traditional adenine-type cytokinins.

Quantitative Data on Shoot Regeneration and Proliferation

The following tables summarize quantitative data from various studies comparing the effects of TDZ and natural cytokinins on shoot regeneration and proliferation.

Table 1: Effect of TDZ and BAP on Direct Organogenesis from Strawberry ( Fragaria × ananassa ) Leaf Explants

| Cytokinin Treatment | Concentration (µM) | Shoots per Explant (Mean) |

| TDZ | 4 | 15.2 |

| TDZ + BAP | 4 + 9 | 10.5 |

| Data adapted from Haddadi et al., 2013 |

Table 2: Effect of Various Cytokinins on Shoot Multiplication in Capsicum Species

| Plant Species | Cytokinin | Concentration (µM) | Shoots per Explant (Mean) |

| C. annuum | TDZ | 2.27 | 22.4 |

| Zeatin | 4.56 | 12.2 | |

| C. baccatum | TDZ | 2.27 | 15.2 |

| Zeatin | 4.56 | 6.4 | |

| C. frutescens | TDZ | 1.13 | 8.4 |

| Zeatin | 4.56 | 3.2 | |

| C. praetermissum | TDZ | 1.13 | 4.2 |

| Zeatin | 2.28 | 2.1 | |

| Data adapted from a study on Capsicum species. |

Table 3: Comparison of Cytokinins for Shoot Proliferation in Vaccinium dunalianum

| Cytokinin Treatment | Concentration (mg/L) | Multiplication Rate (Effective) | Observations |

| Zeatin (ZT) + Kinetin | 0.5 + 2.0 | 3.40 | Normal Growth |

| Zeatin (ZT) + BAP | 0.5 + 1.0 | 2.26 | Normal Growth |

| Zeatin (ZT) + TDZ | - | - | Malformed Buds |

| Data indicates a preference for Zeatin and potential negative effects of TDZ in this species. |

Mechanism of Action and Signaling Pathways

The cytokinin signaling pathway in plants is a multi-step phosphorelay system analogous to bacterial two-component systems.

Natural Cytokinin Signaling

-

Perception: Natural cytokinins bind to histidine kinase receptors (like AHKs in Arabidopsis) located in the endoplasmic reticulum membrane.

-

Phosphorelay: This binding triggers autophosphorylation of the receptor. The phosphate group is then transferred to a histidine phosphotransfer protein (HPT).

-

Nuclear Translocation: The phosphorylated HPT moves into the nucleus.

-

Transcriptional Activation: In the nucleus, the HPT phosphorylates type-B response regulators (RRs), which are transcription factors.

-

Gene Expression: Activated type-B RRs bind to the promoters of cytokinin-responsive genes, including type-A RRs, initiating their transcription. Type-A RRs act as negative regulators of the pathway, creating a feedback loop.

This compound's Mode of Action

TDZ's mechanism of action is multifaceted and not entirely identical to that of natural cytokinins.

-

Receptor Binding: TDZ can activate cytokinin receptors, such as CRE1/AHK4, initiating the signaling cascade.

-

Inhibition of Cytokinin Oxidase (CKX): A key aspect of TDZ's potency is its ability to inhibit CKX, the primary enzyme responsible for cytokinin degradation. This inhibition leads to the accumulation of both endogenous and exogenously applied cytokinins, prolonging and enhancing the cytokinin response.

-

Interaction with Other Hormones: TDZ can influence the metabolism and signaling pathways of other phytohormones, including auxins, gibberellins, and ethylene. For instance, in strawberry, TDZ application led to decreased endogenous cytokinin levels but elevated auxin concentrations.

Signaling Pathway Diagram

Caption: Cytokinin signaling pathway and points of action for TDZ vs. natural cytokinins.

Experimental Protocols

The following provides a generalized, detailed methodology for a key experiment designed to compare the efficacy of TDZ with a natural cytokinin like zeatin for shoot proliferation.

Protocol: Comparative Study of Cytokinins on in Vitro Shoot Multiplication

Objective: To determine the optimal cytokinin (TDZ vs. Zeatin) and concentration for maximizing shoot proliferation from nodal explants of a target plant species.

Materials:

-

Healthy, in vitro-grown stock plants of the target species.

-

Murashige and Skoog (MS) basal medium, including vitamins and sucrose.

-

Cytokinins: this compound (TDZ) and Zeatin (ZT).

-

Auxin (optional, for rooting): Indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA).

-

Gelling agent (e.g., Agar or Phytagel).

-

Sterile culture vessels (e.g., test tubes or Magenta boxes).

-

Sterile distilled water.

-

Standard laboratory equipment for media preparation (autoclave, pH meter, magnetic stirrer).

-

Laminar flow hood for aseptic manipulation.

-

Growth chamber with controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16-hour light/8-hour dark).

Methodology:

-

Media Preparation:

-

Prepare MS basal medium according to the standard formulation. Add 30 g/L sucrose and adjust the pH to 5.8 before autoclaving.

-

Divide the basal medium into several aliquots. To each aliquot, add the respective cytokinin (TDZ or Zeatin) to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, 2.0, 4.0 µM).

-

A control medium without any plant growth regulators should also be prepared.

-

Add the gelling agent (e.g., 7 g/L agar) and heat to dissolve.

-

Dispense the medium into culture vessels and autoclave at 121°C for 20 minutes.

-

-

Explant Preparation:

-

Under sterile conditions in a laminar flow hood, select healthy shoots from the stock culture.

-

Excise single-node segments (approximately 1-2 cm in length).

-

-

Culture Initiation:

-

Place one nodal explant vertically into each culture vessel containing the prepared media.

-

Ensure each treatment has a sufficient number of replicates (e.g., 20 explants per treatment).

-

-

Incubation:

-

Place the cultures in a growth chamber under controlled conditions (25 ± 2°C, 16-hour photoperiod).

-

-

Data Collection and Analysis:

-

After a defined culture period (e.g., 4-6 weeks), record the following data for each explant:

-

Percentage of explants forming shoots.

-

Mean number of new shoots per explant.

-

Mean length of the longest shoot (cm).

-

Presence of callus formation or any abnormalities (e.g., hyperhydricity, fasciation).

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

-

-

Rooting and Acclimatization (Optional):

-

Elongated shoots can be transferred to a rooting medium, typically half-strength MS medium supplemented with an auxin like IBA (e.g., 1.0 µM).

-

Well-rooted plantlets can then be transferred to soil and gradually acclimatized to ex vitro conditions.

-

Experimental Workflow Diagram

Caption: A typical workflow for comparing cytokinin effectiveness in micropropagation.

Summary and Conclusion

This compound stands out as a highly potent synthetic cytokinin that offers significant advantages in plant tissue culture, particularly for recalcitrant species. Its stability and dual mode of action—acting as a cytokinin agonist and an inhibitor of cytokinin degradation—contribute to its superior performance in many applications. However, its potency can also lead to undesirable effects such as shoot fasciation, hyperhydricity, and inhibition of elongation, necessitating careful optimization of concentration and exposure time.

Natural cytokinins like zeatin remain fundamental to understanding endogenous plant development and are often preferred for species that respond well to them, as they may produce more morphologically normal plantlets. The choice between TDZ and natural cytokinins is not mutually exclusive; in some protocols, a combination of both or a sequential application can yield optimal results.

Logical Relationship Diagram

Caption: A summary of the distinct and shared characteristics of TDZ and natural cytokinins.

References

Thidiazuron: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thidiazuron (TDZ), a synthetic phenylurea derivative, is a highly potent plant growth regulator with significant cytokinin-like activity. Initially developed as a cotton defoliant, its application has expanded into plant tissue culture for inducing organogenesis and somatic embryogenesis, particularly in recalcitrant species.[1][2] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and known biological mechanisms of this compound. It includes detailed experimental protocols for its synthesis and analysis, and visual representations of its key signaling pathways and associated experimental workflows to serve as a resource for research and development.

Chemical Structure and Identification

This compound, chemically known as 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea, is a non-purine compound whose structure confers its high biological activity.[3][4] Unlike naturally occurring cytokinins, TDZ is not readily metabolized by plants, leading to its prolonged effect.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea |

| CAS Number | 51707-55-2 |

| Molecular Formula | C₉H₈N₄OS |

| SMILES | C1=CC=C(C=C1)NC(=O)NC2=CN=NS2 |

| InChI | InChI=1S/C9H8N4OS/c14-9(12-8-6-10-13-15-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,14) |

| InChIKey | HFCYZXMHUIHAQI-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a white to light yellow, odorless crystalline powder. Its stability and solubility are critical factors for its formulation and application in both agricultural and laboratory settings.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 220.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 210.5–213 °C (decomposes) |

| Boiling Point | Decomposes upon heating |

| pKa | 8.86 |

| Water Solubility | 20-50 mg/L at 23-25 °C |

| Solubility in Organic Solvents | Dimethyl Sulfoxide (DMSO): >500 g/L Dimethylformamide (DMF): >500 g/L Acetone: 8 g/L Methanol: 4.5 g/L Ethanol: ~1 mg/mL Hexane: 2-6 mg/L |

Synthesis and Experimental Protocols

General Synthesis Protocol

This compound is commercially synthesized via the reaction of 5-amino-1,2,3-thiadiazole with phenyl isocyanate. This reaction forms the characteristic urea bridge that links the phenyl and thiadiazole rings.

Methodology:

-

Reaction Setup: 5-amino-1,2,3-thiadiazole is dissolved in a suitable inert solvent (e.g., toluene).

-

Addition of Reagent: Phenyl isocyanate is added dropwise to the solution, often under controlled temperature conditions to manage the exothermic reaction.

-

Reaction: The mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Isolation: The resulting this compound product precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with a solvent to remove unreacted starting materials, and then dried. Recrystallization from a suitable solvent like isopropanol can be performed for further purification.

Analytical Protocol: this compound Residue Analysis by LC-MS/MS

A sensitive method for the determination of this compound in agricultural samples (e.g., cotton, strawberry, soil) can be achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Methodology:

-

Sample Extraction: Homogenize the sample (e.g., 5g of strawberry) and extract with a suitable solvent mixture, such as methanol-water or acetonitrile.

-

Purification/Clean-up: The crude extract is passed through a Solid Phase Extraction (SPE) cartridge (e.g., C18 or Florisil) to remove interfering matrix components.

-

Chromatographic Separation: The purified extract is injected into an HPLC system.

-

Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water, often with a formic acid modifier for MS compatibility.

-

Flow Rate: Typically 0.4-1.0 mL/min.

-

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), often in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

-

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the sample.

Biological Protocol: In Vitro Shoot Regeneration

This compound is highly effective for inducing shoot organogenesis in plant tissue culture.

Methodology:

-

Explant Preparation: Select healthy plant tissue (e.g., nodal segments, leaf discs) and surface sterilize it to eliminate microbial contaminants.

-

Culture Initiation: Place the sterilized explants onto a sterile basal medium, such as Murashige and Skoog (MS) medium, supplemented with an optimized concentration of this compound (e.g., 0.5-25 µM).

-

Incubation: Maintain the cultures under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).

-

Shoot Proliferation: After several weeks, shoots will begin to form from the explant tissue. These can be subcultured onto fresh medium for further multiplication.

-

Rooting: Elongated shoots are transferred to a rooting medium, which may be hormone-free or supplemented with an auxin to encourage root development.

-

Acclimatization: Once rooted, the plantlets are carefully transferred to soil and gradually acclimatized to greenhouse or external conditions.

Mode of Action and Signaling Pathways

This compound's biological effects stem from its potent cytokinin activity and its complex interactions with other phytohormone signaling pathways.

Cytokinin Signaling Pathway

TDZ is recognized by cytokinin receptors, such as the Arabidopsis Histidine Kinase 4 (AHK4/CRE1), initiating a phosphorelay signal transduction cascade. This activation leads to the phosphorylation of Histidine Phosphotransfer Proteins (AHPs), which then translocate to the nucleus to activate Type-B Arabidopsis Response Regulators (ARRs). These Type-B ARRs are transcription factors that regulate the expression of cytokinin-responsive genes, promoting cell division and shoot initiation.

Crosstalk with Other Phytohormones

This compound's effects are not limited to the cytokinin pathway. It significantly influences the homeostasis of other key plant hormones.

-

Ethylene: TDZ stimulates ethylene biosynthesis, which is a primary mechanism behind its effectiveness as a defoliant in cotton. The increased ethylene promotes the formation of an abscission layer in leaves.

-

Auxin: TDZ can interfere with auxin transport and signaling.

-

Gibberellic Acid (GA): Studies have shown that TDZ can suppress the expression of genes involved in the biosynthesis of bioactive GAs, contributing to effects like reduced shoot elongation.

Activity in Mammalian Cells: PI3K/AKT Pathway

Beyond its role in plant science, this compound has been investigated for its effects on mammalian cells, including cancer cell lines. Research has indicated that TDZ can reduce the viability of breast cancer cells by influencing key intracellular signaling pathways such as the PI3K/AKT pathway, which is critical for cell survival, proliferation, and growth.

Conclusion

This compound is a multifaceted molecule with potent biological activity. Its well-established role as a cytokinin agonist makes it an invaluable tool in plant biotechnology for micropropagation and genetic improvement. Furthermore, its complex interplay with other phytohormone pathways continues to be an active area of research. Emerging studies on its effects in mammalian cell systems, such as the inhibition of the PI3K/AKT pathway, suggest potential applications in drug development that warrant further investigation. This guide provides a foundational technical overview to support and stimulate advanced research into the diverse applications of this compound.

References

- 1. What Makes this compound a Powerful Plant Growth Regulator in Agriculture [jindunchemical.com]

- 2. The Morphoregulatory Role of this compound: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Thidiazuron: A Technical Guide to a Potent Plant Growth Regulator

Foreword: This in-depth technical guide explores the discovery, history, and multifaceted applications of Thidiazuron (TDZ) as a plant growth regulator. From its initial development as a cotton defoliant to its widespread use in micropropagation and agricultural research, TDZ has established itself as a powerful synthetic compound with significant cytokinin-like activity. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of TDZ, including its mechanism of action, key experimental data, detailed protocols, and visual representations of its influence on plant signaling pathways.

Discovery and Historical Development

This compound, chemically known as 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, is a synthetic plant growth regulator that emerged from the research laboratories of the German pharmaceutical company Schering AG.[1] Patented in the early 1980s, its initial and primary application was as a highly effective cotton defoliant.[1] The synthesis routes and its use as a plant growth regulating agent were key components of these early patents.[1]

Marketed under brand names such as "Dropp®" for cotton cultivation, TDZ facilitates mechanical harvesting by inducing controlled leaf abscission without negatively impacting the maturation of the cotton bolls.[1] This not only improves the efficiency of mechanical harvesters but also enhances the quality of the harvested cotton by reducing leaf contamination. Over the years, its applications have expanded significantly beyond cotton defoliation. Researchers discovered its potent cytokinin-like activity, leading to its widespread adoption in plant tissue culture to induce organogenesis and somatic embryogenesis, particularly in woody and recalcitrant species.[2] It has also found use in horticulture to improve fruit production and as a preservative to extend the life of cut flowers.

Chemical Synthesis

The synthesis of this compound involves the reaction of 5-amino-1,2,3-thiadiazole with phenyl isocyanate. A general laboratory-scale synthesis can be described as follows:

Experimental Protocol: Synthesis of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea

Materials:

-

5-amino-1,2,3-thiadiazole

-

Phenyl isocyanate

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (catalytic amount)

-

Diethyl ether

-

Diphosgene (for in-situ generation of isocyanate)

Procedure:

-

Preparation of 5-isocyanato-1,2,3-thiadiazole: 1,2,3-Thiadiazol-5-ylamine is reacted with an excess of diphosgene in anhydrous THF. The reaction mixture is stirred at a low temperature (e.g., -10°C) and then briefly warmed. The solvent and excess diphosgene are removed under vacuum to yield the isocyanate intermediate.

-

Urea Formation: The synthesized 5-isocyanato-1,2,3-thiadiazole is then reacted with the corresponding amine (in this case, aniline is not directly used, but rather the isocyanate is reacted with a suitable amine precursor if not starting from phenyl isocyanate directly) in THF with a catalytic amount of triethylamine.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete reaction.

-

Purification: After cooling, the precipitated solid product, 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, is collected by filtration, washed with a suitable solvent like diethyl ether, and can be further purified by recrystallization.

Mechanism of Action: A Dual-Function Regulator

This compound's potent biological effects stem from its ability to mimic natural plant hormones, primarily cytokinins, and to influence the transport and metabolism of auxins.

Cytokinin-like Activity

TDZ exhibits strong cytokinin-like activity, often exceeding that of natural cytokinins like zeatin and synthetic cytokinins like benzyladenine (BA) in various bioassays. This activity is mediated through its interaction with the cytokinin signaling pathway.

dot

Caption: this compound-induced cytokinin signaling pathway.

TDZ is perceived by cytokinin receptors, such as Arabidopsis Histidine Kinases (AHKs), initiating a phosphorylation cascade. This leads to the phosphorylation of Arabidopsis Histidine Phosphotransfer Proteins (AHPs), which then translocate to the nucleus. In the nucleus, AHPs transfer the phosphate group to Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors that activate the expression of cytokinin-responsive genes, ultimately leading to cell division and differentiation.

Influence on Auxin Homeostasis and Transport

TDZ also significantly impacts auxin pathways. It has been shown to inhibit the polar transport of auxin, the primary mechanism for directional auxin flow in plants. This disruption of auxin gradients is a key factor in its defoliant action.

dot

References

The Dual Hormonal Nature of Thidiazuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thidiazuron (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea), commonly known as TDZ, is a synthetic phenylurea compound originally developed as a cotton defoliant.[1] However, its potent biological activities have established it as a powerful plant growth regulator in plant tissue culture and agricultural applications.[1][2] While structurally distinct from the naturally occurring purine-based cytokinins and auxins, TDZ exhibits a remarkable dual role, mimicking the physiological effects of both these crucial phytohormone classes.[2][3] This technical guide provides an in-depth exploration of the multifaceted nature of TDZ, detailing its cytokinin- and auxin-like activities, the underlying molecular mechanisms, and the experimental evidence that substantiates its dual hormonal role.

This compound's Cytokinin-like Activity

TDZ is most renowned for its potent cytokinin-like effects, often exceeding the activity of natural cytokinins in promoting cell division, shoot proliferation, and delaying senescence. This high activity is attributed to its ability to modulate endogenous cytokinin levels and interact with the cytokinin signaling pathway.

Mechanism of Cytokinin-like Action

The primary mechanism behind TDZ's potent cytokinin activity is its inhibition of cytokinin oxidase/dehydrogenase (CKX), the enzyme responsible for the irreversible degradation of cytokinins. By inhibiting CKX, TDZ effectively increases the half-life of endogenous cytokinins, leading to their accumulation and a sustained cytokinin response. This inhibition has been described as a mixed, predominantly uncompetitive mechanism.

Furthermore, there is evidence to suggest that TDZ can directly interact with cytokinin receptors, although with a different binding affinity compared to natural cytokinins. This interaction can trigger the cytokinin signaling cascade, leading to the activation of downstream response genes.

Quantitative Effects of this compound on Shoot Regeneration

The efficacy of TDZ in promoting shoot regeneration is highly dependent on its concentration and the plant species. The following tables summarize the quantitative effects of TDZ on shoot proliferation from various studies.

| Plant Species | Explant Type | TDZ Concentration (µM) | Mean Number of Shoots per Explant | Reference |

| Vitex trifolia | Nodal | 5.0 | 22.3 ± 0.2 | |

| Plectranthus amboinicus | Nodal Segment | 25 | 27 ± 0.58 | |

| Cavendish Banana | Clump | 2 ppm (~9.1 µM) | 2.60 | |

| Stevia rebaudiana | Nodal | 0.5 mg/l (~2.27 µM) | Best response for shoot formation | |

| Caryopteris terniflora | Leaf-petiole | 1.5 mg/L (~6.8 µM) | 57.6 |

| Plant Species | Explant Type | TDZ Concentration (mg/L) | Shoot Induction Rate (%) | Average Adventitious Buds per Explant | Reference |

| Caryopteris terniflora | Leaf | 0.5 | 90 | 25.0 |

This compound's Auxin-like Activity

While less pronounced than its cytokinin effects, TDZ also exhibits significant auxin-like activities. This is particularly evident in its ability to induce somatic embryogenesis, a developmental process typically regulated by auxins. The auxin-like effects of TDZ are thought to arise from its influence on endogenous auxin metabolism and transport.

Mechanism of Auxin-like Action

TDZ has been shown to modulate the levels of endogenous auxins, such as indole-3-acetic acid (IAA). In some studies, TDZ treatment has led to an increase in endogenous IAA levels, which could explain its ability to induce auxin-mediated responses like somatic embryogenesis. Conversely, other studies have reported that TDZ can down-regulate auxin biosynthesis and transport genes, particularly in the context of leaf abscission. This suggests that the effect of TDZ on auxin homeostasis is complex and likely context-dependent, varying with the plant species, tissue type, and developmental stage.

Quantitative Effects of this compound on Endogenous Hormone Levels

The dual hormonal nature of TDZ is evident in its impact on the endogenous concentrations of both cytokinins and auxins.

| Plant Species | Tissue | TDZ Treatment | Change in Endogenous IAA | Change in Endogenous Cytokinins (Zeatin Riboside) | Reference |

| Dendrobium Second Love | Shoots | 1.8 µM | Significant increase | Significant increase | |

| Cotton | Leaf | Foliar Spray | Reduced accumulation | Reduced accumulation (IPA) | |

| Strawberry | Explants | 0.025-0.4 mg·L−1 | Elevated concentrations | Decreased levels |

Signaling Pathways and Experimental Workflows

Cytokinin Signaling Pathway and TDZ Interaction

The following diagram illustrates the canonical cytokinin signaling pathway and the proposed points of interaction for this compound.

Caption: TDZ's interaction with the cytokinin signaling pathway.

Experimental Workflow for Analyzing TDZ Effects on Hormone Levels

This diagram outlines a typical workflow for quantifying endogenous hormone levels in plant tissues following TDZ treatment.

Caption: Workflow for endogenous hormone analysis after TDZ treatment.

Experimental Protocols

In Vitro Shoot Regeneration Using this compound

Objective: To induce and multiply shoots from plant explants using TDZ-supplemented medium.

Materials:

-

Plant explants (e.g., nodal segments, leaf discs)

-

Murashige and Skoog (MS) medium

-

Sucrose

-

Agar or other gelling agent

-

This compound (TDZ) stock solution

-

Sterile petri dishes or culture vessels

-

Laminar flow hood

-

Autoclave

-

Forceps and scalpels

Procedure:

-

Prepare MS medium supplemented with 3% (w/v) sucrose and solidify with 0.8% (w/v) agar.

-

Adjust the pH of the medium to 5.8 before autoclaving.

-

After autoclaving and cooling the medium to approximately 50-60°C, add the desired concentration of TDZ from a filter-sterilized stock solution.

-

Dispense the medium into sterile petri dishes or culture vessels.

-

Surface sterilize the plant explants using standard procedures (e.g., treatment with 70% ethanol followed by a sodium hypochlorite solution and sterile water rinses).

-

Aseptically place the explants onto the surface of the TDZ-supplemented medium.

-

Seal the culture vessels and incubate under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).

-

Observe the cultures regularly for shoot induction and proliferation. Subculture to fresh medium as needed.

Quantification of Endogenous IAA and Cytokinins by LC-MS/MS

Objective: To extract and quantify endogenous indole-3-acetic acid (IAA) and various cytokinins from plant tissue treated with TDZ.

Materials:

-

Plant tissue (2-10 mg fresh weight)

-

Liquid nitrogen

-

80% (v/v) methanol

-

Stable-labeled internal standards (e.g., ¹³C₆-IAA, ²H₅-Zeatin)

-

Solid Phase Extraction (SPE) columns

-

Acetonitrile

-

Acetic acid

-

LC-MS/MS system

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Add 1 mL of pre-chilled 80% methanol containing the stable-labeled internal standards to approximately 100 mg of powdered tissue.

-

Incubate the mixture at 4°C for 12 hours with gentle agitation.

-

Centrifuge the extract at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in a suitable solvent and purify using an appropriate SPE column.

-

Elute the hormones and concentrate the eluate.

-

Analyze the sample using an LC-MS/MS system equipped with a C18 column. Use a gradient of acetonitrile and water (both containing 0.1% acetic acid) for separation.

-

Quantify the endogenous hormones by comparing the peak areas of the endogenous compounds to their corresponding stable-labeled internal standards.

Conclusion

This compound's dual role as both a potent cytokinin and an auxin modulator makes it a versatile and powerful tool in plant science research and biotechnology. Its ability to inhibit cytokinin degradation leads to strong cytokinin-like responses, while its influence on endogenous auxin homeostasis allows it to trigger auxin-dependent developmental pathways such as somatic embryogenesis. Understanding the complex interplay between TDZ and the endogenous hormonal networks of plants is crucial for optimizing its application in micropropagation, crop improvement, and for the development of new plant growth regulators. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals seeking to harness the unique properties of this multifaceted compound.

References

- 1. This compound influences the endogenous levels of cytokinins and IAA during the flowering of isolated shoots of Dendrobium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of TDZ in the quick regeneration of multiple shoots from nodal explant of Vitex trifolia L.--an important medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

Thidiazuron's Influence on Plant Physiology and Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thidiazuron (TDZ), a synthetic phenylurea compound, has emerged as a potent plant growth regulator with significant implications for agriculture, horticulture, and plant biotechnology.[1][2] While structurally distinct from purine-based cytokinins, TDZ exhibits strong cytokinin-like activity, profoundly influencing various physiological and biochemical processes within plant tissues.[3][4] This technical guide provides an in-depth exploration of the multifaceted effects of TDZ, focusing on its mechanism of action, quantitative impacts on plant development, and the underlying biochemical and signaling pathways.

Physiological Effects of this compound

This compound's primary physiological effects are centered around its potent cytokinin-like activity, which stimulates cell division and differentiation.[1] This property makes it a valuable tool in plant tissue culture for inducing organogenesis, particularly shoot proliferation and somatic embryogenesis, even in species that are recalcitrant to traditional cytokinins.

Key Physiological Responses:

-

Shoot Proliferation and Organogenesis: TDZ is widely used to stimulate the formation of shoots from various explants. It effectively overcomes apical dominance, leading to the development of multiple shoots.

-

Somatic Embryogenesis: At higher concentrations, TDZ can induce the formation of somatic embryos, providing a pathway for clonal propagation.

-

Callus Induction: TDZ can promote the formation of callus, an undifferentiated mass of cells, which can then be manipulated to regenerate whole plants.

-

Senescence Delay: Exhibiting classic cytokinin behavior, TDZ can delay the senescence (aging) of leaves and flowers by preventing chlorophyll degradation and maintaining protein synthesis.

-

Defoliation: Originally developed as a cotton defoliant, TDZ can induce leaf abscission at appropriate concentrations, which is utilized in mechanical harvesting. This effect is mediated through its influence on hormonal balances, particularly the interplay between auxin and ethylene.

Biochemical Effects of this compound

The physiological responses induced by TDZ are underpinned by a cascade of biochemical changes within the plant tissues. These alterations involve shifts in endogenous hormone levels, enzyme activities, and metabolic pathways.

Key Biochemical Responses:

-

Modulation of Endogenous Hormones: TDZ significantly alters the internal hormonal milieu. It can influence the biosynthesis, metabolism, and transport of endogenous auxins and cytokinins. For instance, in strawberry, TDZ application led to decreased endogenous cytokinin levels while elevating auxin concentrations. In cotton, TDZ treatment reduces the accumulation of indole-3-acetic acid (IAA) and isopentenyladenine (IPA), a cytokinin.

-

Enzyme Activity: TDZ has been shown to influence the activity of various enzymes. For example, it can stimulate the activity of the IAA-oxidase system, which degrades auxin, thereby promoting leaf abscission. It can also enhance antioxidant capacity in some species. In Fritillaria ussuriensis, TDZ treatment affected the activity of phenylalanine ammonia-lyase and amylase during dedifferentiation.

-

Photosynthetic Pigments: The effect of TDZ on chlorophyll and carotenoid content can be concentration-dependent. While it generally delays chlorophyll degradation in detached leaves, systemic application in whole plants, as seen in strawberries, can lead to a reduction in these pigments.

-

Metabolic Shifts: Untargeted metabolomics studies have revealed that TDZ can redirect carbon flow, increasing primary metabolism and altering secondary metabolite pathways such as those for terpenes and phenylpropanoids. In strawberry, TDZ application led to a decrease in soluble sugar content.

Quantitative Data on this compound's Effects

The efficacy of TDZ is highly dependent on its concentration, the plant species, and the type of explant used. The following tables summarize quantitative data from various studies.

| Plant Species | Explant | TDZ Concentration | Observed Effect | Reference |

| Strawberry (Fragaria × ananassa) | Shoot tips | 0.05 mg·L⁻¹ | Optimal for shoot proliferation and increased leaf number. | |

| Strawberry (Fragaria × ananassa) | Shoot tips | 0.4 mg·L⁻¹ | Highest number of shoots produced (4.93/plant). | |

| Rose (Rosa hybrida) | Potted plants | 100 μM | Reduced new shoot length by 50% and increased stem diameter by 40%. | |

| Bamboo (Bambusa edulis) | Somatic embryos | 0.455 μM | Over 80% germination rate of somatic embryos. | |

| Cocos nucifera | Callus | 0.5 mg/L TDZ + 0.2 mg/L NAA | Robust callus formation. |

| Parameter | Plant Species | TDZ Treatment | Change | Reference |

| Ethylene Production | Cotton (Gossypium hirsutum) | Foliar spray | Significant increase in leaves, petioles, and abscission zones. | |

| Endogenous IAA Content | Cotton (Gossypium hirsutum) | Foliar spray | Gradual reduction in leaves, petioles, and abscission zones. | |

| Endogenous IPA Content | Cotton (Gossypium hirsutum) | Foliar spray | Gradual reduction in leaves, petioles, and abscission zones. | |

| Endogenous Cytokinin Level | Strawberry (Fragaria × ananassa) | In vitro | Decreased | |

| Endogenous Auxin Concentration | Strawberry (Fragaria × ananassa) | In vitro | Elevated | |

| Chlorophyll Content | Strawberry (Fragaria × ananassa) | In vitro | Reduced | |

| Carotenoid Content | Strawberry (Fragaria × ananassa) | In vitro | Reduced | |

| Soluble Sugar Content | Strawberry (Fragaria × ananassa) | In vitro | Reduced |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments involving TDZ.

1. In Vitro Shoot Proliferation Assay

-

Plant Material and Sterilization: Select healthy explants (e.g., shoot tips, nodal segments). Surface sterilize using a standard protocol, for example, washing with a detergent, followed by immersion in 70% ethanol for 30-60 seconds, then in a 10-20% sodium hypochlorite solution for 10-15 minutes, and finally rinsing 3-4 times with sterile distilled water.

-

Culture Medium: Prepare a basal medium such as Murashige and Skoog (MS) or Woody Plant Medium (WPM) supplemented with 2-3% (w/v) sucrose and solidified with 0.6-0.8% (w/v) agar.

-

TDZ Application: Add TDZ to the autoclaved medium after it has cooled to 50-60°C to prevent degradation. A stock solution of TDZ (e.g., 1 mg/mL in DMSO or NaOH) should be prepared and filter-sterilized. Test a range of concentrations (e.g., 0.01 to 5.0 µM).

-

Culture Conditions: Place explants onto the medium in sterile culture vessels. Incubate under a 16-hour photoperiod with a light intensity of 30-50 µmol m⁻² s⁻¹ at 25 ± 2°C.

-

Data Collection: After a defined period (e.g., 4-8 weeks), record parameters such as the percentage of explants forming shoots, the number of shoots per explant, and shoot length.

2. Quantification of Endogenous Phytohormones

-

Sample Preparation: Harvest plant tissue (e.g., leaves, callus) at specific time points after TDZ treatment. Immediately freeze in liquid nitrogen and store at -80°C until extraction.

-

Extraction: Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., 80% methanol with antioxidants like butylated hydroxytoluene). Incubate at 4°C overnight in the dark.

-

Purification: Centrifuge the extract and pass the supernatant through a solid-phase extraction (SPE) column (e.g., C18) to remove interfering substances.

-

Quantification: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS/MS). Use internal standards for accurate quantification.

3. Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Extract total RNA from TDZ-treated and control tissues using a commercial kit or a standard protocol like the TRIzol method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for target genes involved in hormone signaling or metabolism (e.g., genes for cytokinin biosynthesis like IPT, or degradation like CKX). Use a housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.

Signaling Pathways and Molecular Mechanisms

TDZ's effects are mediated through complex signaling networks, primarily by interacting with the cytokinin signaling pathway and causing crosstalk with other hormone signaling pathways, notably auxin and ethylene.

Cytokinin Signaling Pathway:

TDZ is believed to act as a potent agonist of cytokinin receptors, such as the Arabidopsis histidine kinase 4 (AHK4/CRE1). This activation triggers a phosphorelay signaling cascade.

Caption: TDZ-activated cytokinin signaling pathway.

Hormonal Crosstalk in Leaf Abscission:

In processes like cotton defoliation, TDZ orchestrates a complex interplay between ethylene, auxin, and cytokinin signaling pathways.

Caption: Hormonal crosstalk regulated by TDZ in leaf abscission.

Experimental Workflow for Metabolomics Analysis:

To understand the broad biochemical impact of TDZ, an untargeted metabolomics approach can be employed.

Caption: Workflow for TDZ-focused metabolomics studies.

References

Thidiazuron: A Comprehensive Technical Guide to its Role in Plant Biotechnology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thidiazuron (TDZ), a synthetic phenylurea compound, has emerged as a potent and versatile plant growth regulator in the field of plant biotechnology. Initially developed as a cotton defoliant, its profound effects on plant morphogenesis in vitro have established it as a cornerstone in micropropagation, somatic embryogenesis, and callus induction, particularly for recalcitrant species. This technical guide provides an in-depth review of this compound's multifaceted role, detailing its mechanism of action, experimental protocols for its application, and a summary of its effects across various plant species. It aims to serve as a comprehensive resource for researchers and scientists leveraging plant biotechnology for crop improvement and the production of valuable secondary metabolites.

Introduction

N-phenyl-N'-1,2,3-thidiazol-5-ylurea (this compound or TDZ) is a plant growth regulator with high cytokinin-like activity.[1][2] Unlike purine-based cytokinins, TDZ is a diphenylurea derivative and is notably resistant to degradation by cytokinin oxidase, contributing to its stability and potent effects in tissue culture media.[3] Its unique property of mimicking both auxin and cytokinin effects allows it to induce a wide spectrum of developmental responses in cultured plant tissues, ranging from callus proliferation to the formation of somatic embryos and de novo shoot organogenesis.[4][5]

The application of TDZ has been instrumental in the successful in vitro propagation of numerous horticultural, ornamental, medicinal, woody, and crop plants. This guide will delve into the molecular mechanisms underpinning TDZ's activity and provide practical guidance for its effective use in plant biotechnology research.

Mechanism of Action

The precise mode of action of this compound is complex and not yet fully elucidated, but it is understood to involve the modulation of endogenous plant hormone homeostasis and signaling pathways.

2.1. Cytokinin-like Activity: TDZ exhibits strong cytokinin-like activity, often exceeding that of adenine-type cytokinins like benzyladenine (BA) and zeatin. It is believed to interact with cytokinin receptors, thereby activating downstream signaling cascades that promote cell division and shoot initiation. Transcriptomic analyses have shown that TDZ can enhance the cytokinin signaling pathway by upregulating the expression of key components like the cytokinin receptor CRE1 and histidine phosphotransfer proteins (AHP).

2.2. Influence on Endogenous Hormones: TDZ significantly impacts the metabolism and signaling of other crucial plant hormones:

-

Auxins: TDZ application can lead to an increase in endogenous auxin concentrations. This dual auxin-cytokinin effect is thought to be a key factor in its ability to induce somatic embryogenesis. The morphogenic response to TDZ is often dependent on the intercellular transport of auxin.

-

Gibberellins (GA): TDZ has been shown to suppress the expression of genes involved in bioactive GA biosynthesis (e.g., GA20 oxidase and GA3 oxidase) and increase the expression of genes for GA catabolism (GA2 oxidase). This antagonistic interaction with gibberellins can influence processes like shoot elongation.

-

Ethylene: In some contexts, particularly at higher concentrations used for defoliation, TDZ can stimulate ethylene production. This interaction is a critical aspect of its mode of action in inducing leaf abscission.

-

Abscisic Acid (ABA): TDZ can regulate the expression of genes involved in ABA biosynthesis and signaling, leading to an accumulation of ABA, which in turn can influence auxin transport and stress responses.

2.3. Gene Expression and Metabolism: Metabolomic studies have revealed that TDZ induces significant changes in the plant metabolome. These changes include increased uptake of sugars, enhanced primary metabolism, and redirection of secondary metabolic pathways like terpene and phenylpropanoid metabolism. It is hypothesized that TDZ triggers the expression of specific genes and transcription factors that are either directly responsible for morphogenesis or that modulate the levels of endogenous growth regulators.

Applications in Plant Biotechnology

This compound is a versatile tool in plant tissue culture with a broad range of applications.

3.1. Micropropagation and Shoot Regeneration: TDZ is highly effective in promoting axillary and adventitious shoot proliferation, making it invaluable for the rapid clonal propagation of many plant species, including small fruits and woody plants. It is often used to overcome apical dominance and stimulate the growth of multiple shoots from a single explant.

3.2. Callus Induction and Organogenesis: TDZ, often in combination with an auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D), is a potent inducer of callus formation. The resulting callus can then be directed towards organogenesis, leading to the regeneration of shoots and roots. The balance between TDZ and auxin is critical for controlling the developmental fate of the callus.

3.3. Somatic Embryogenesis: One of the most significant applications of TDZ is the induction of somatic embryogenesis, the process by which somatic cells develop into embryos without fertilization. TDZ can induce somatic embryogenesis directly from explant tissues or from callus cultures. Low concentrations of TDZ often promote de novo shoot organogenesis, while higher concentrations tend to favor somatic embryogenesis.

Quantitative Data on this compound's Effects

The optimal concentration of TDZ varies significantly depending on the plant species, the type of explant, and the desired developmental outcome. The following tables summarize quantitative data from various studies.

Table 1: this compound in Callus Induction

| Plant Species | Explant Type | TDZ Concentration | Co-applied Growth Regulator(s) | Callus Induction Rate (%) | Reference(s) |

| Calotropis procera | Stem | 7.5 mg/L | 7.5 mg/L 2,4-D | 100 | |

| Fragaria vesca (Wild Strawberry) | Whole Leaf | 2.27 µM | 2.27 µM 2,4-D | 100 | |

| Wheat (Triticum aestivum & T. durum) | Mature Embryo | Not specified | Not specified | >96 | |

| Lentil (Lens culinaris) | Cotyledonary Node | Not specified | Not specified | High frequency |

Table 2: this compound in Shoot Regeneration and Micropropagation

| Plant Species | Explant Type | TDZ Concentration | Co-applied Growth Regulator(s) | Outcome | Reference(s) |

| Calotropis procera | Stem | 5 mg/L | 1.25 mg/L 2,4-D | Optimal shoot formation | |

| Fragaria × ananassa (Strawberry) | Not specified | 0.05 mg/L | - | Most effective for shoot proliferation | |

| Plectranthus amboinicus | Nodal Segments | 25 µM (pre-treatment) | - | 27.3 shoots per explant | |

| Ficus benjamina & F. lyrata | Not specified | 0.01 - 0.02 mg/L | - | Stimulation of micropropagation |

Table 3: this compound in Somatic Embryogenesis

| Plant Species | Explant Type | TDZ Concentration | Outcome | Reference(s) |

| Saffron (Crocus sativus) | Corm Tissue | 0.5 mg/L | Most effective for embryogenesis induction | |

| African Violet (Saintpaulia ionantha) | Petiole | High concentrations (e.g., 20 µM) | Induction of somatic embryo-like structures | |

| Lentil (Lens culinaris) | Cotyledonary Node | High concentrations | Shift from organogenesis to somatic embryogenesis | |

| Liberica Coffee | Leaf | Not specified | Induced more globular somatic embryos than BA |

Experimental Protocols

The following are generalized protocols for the use of this compound in plant tissue culture, based on common practices cited in the literature. Researchers should optimize these protocols for their specific plant species and experimental goals.

5.1. Protocol for Callus Induction and Organogenesis

-

Explant Preparation: Select healthy, young plant material (e.g., leaves, stems, petioles). Surface sterilize the explants using a standard protocol (e.g., treatment with 70% ethanol followed by a sodium hypochlorite solution and rinsing with sterile distilled water).

-

Culture Medium: Prepare a basal medium such as Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and solidified with 0.7-0.8% (w/v) agar or 0.25-0.3% (w/v) gellan gum. Adjust the pH to 5.7-5.8 before autoclaving.

-

Hormone Supplementation: After autoclaving and cooling the medium, add filter-sterilized TDZ and an auxin (e.g., 2,4-D or NAA) to the desired concentrations. For callus induction, a combination of TDZ (e.g., 0.5-2.0 mg/L) and 2,4-D (e.g., 0.5-2.0 mg/L) is often effective.

-

Incubation: Place the explants on the culture medium in sterile petri dishes or culture vessels. Incubate the cultures in a growth chamber at 24-26°C, typically in the dark for initial callus induction.

-

Subculture for Organogenesis: Once sufficient callus has formed, transfer the callus to a fresh medium with a different hormone combination to induce organogenesis. For shoot regeneration, a medium with a higher cytokinin-to-auxin ratio (e.g., TDZ alone or in combination with a lower concentration of auxin) is generally used. For rooting, a medium containing an auxin like IBA or NAA is typically employed.

-

Acclimatization: Once plantlets have developed well-formed shoots and roots, they can be transferred to soil and gradually acclimatized to greenhouse conditions.

5.2. Protocol for Somatic Embryogenesis

-

Explant and Medium Preparation: Prepare explants and basal medium as described for callus induction.

-

Induction of Embryogenic Callus: Culture the explants on a medium supplemented with TDZ. The optimal concentration for inducing embryogenic callus varies widely among species but is often in the range of 0.1 to 1.0 mg/L.

-

Proliferation of Embryogenic Callus: Subculture the embryogenic callus on a medium with a lower concentration of TDZ or a different growth regulator combination to promote proliferation of the globular stage embryos.

-

Maturation of Somatic Embryos: Transfer the embryogenic callus to a hormone-free or low-hormone medium, often with an increased sucrose concentration (e.g., 6%), to promote the maturation of somatic embryos through the heart, torpedo, and cotyledonary stages.

-

Germination and Plantlet Development: Germinate the mature somatic embryos on a half-strength basal medium without growth regulators to allow for the development of shoots and roots.

-

Acclimatization: Acclimatize the resulting plantlets as described previously.

Visualizing TDZ's Influence: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its application in plant tissue culture.

Caption: TDZ's influence on major plant hormone signaling pathways.

Caption: A generalized experimental workflow for plant regeneration using TDZ.

Potential Drawbacks and Considerations

Despite its effectiveness, the use of TDZ can be associated with some challenges. High concentrations can lead to morphological abnormalities, such as vitrification (hyperhydricity), stunted shoot growth, and difficulties in rooting. Therefore, it is crucial to empirically determine the optimal concentration and exposure time for each specific application to minimize these undesirable effects.

Conclusion

This compound is an exceptionally potent plant growth regulator with a complex mechanism of action that profoundly influences plant development in vitro. Its ability to mimic both cytokinin and auxin effects, and to modulate endogenous hormone levels, makes it a powerful tool for researchers in plant biotechnology. By understanding its mode of action and carefully optimizing its application, scientists can continue to leverage TDZ for the efficient micropropagation of valuable plant species, the induction of somatic embryogenesis for synthetic seed production and genetic transformation, and for furthering our fundamental understanding of plant morphogenesis. This guide provides a solid foundation for the effective and informed use of this compound in advancing plant science and its applications.

References

- 1. Plant Growth Regulators - Cytokinins - this compound (TDZ) Clinisciences [clinisciences.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The multipotent this compound: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Thidiazuron (TDZ) Stock Solution with Sodium Hydroxide (NaOH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of Thidiazuron (TDZ) stock solutions using sodium hydroxide (NaOH) for solubilization. This compound is a synthetic cytokinin widely used in plant tissue culture to promote shoot regeneration and in other biological research. Due to its low solubility in water, a common practice is to dissolve it in a dilute basic solution. This guide outlines the necessary materials, a step-by-step procedure for preparation, and recommendations for storage and handling to ensure the stability and efficacy of the stock solution.

Introduction

This compound (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea) is a potent plant growth regulator with strong cytokinin-like activity. It is frequently used in plant tissue culture media to induce organogenesis, somatic embryogenesis, and shoot proliferation. Its effectiveness is well-documented across a wide range of plant species. However, TDZ is sparingly soluble in water, necessitating the use of a solubilizing agent for the preparation of aqueous stock solutions. While organic solvents like dimethyl sulfoxide (DMSO) can be used, dissolving TDZ in a dilute solution of sodium hydroxide (NaOH) is a common and effective alternative, particularly when the use of organic solvents is to be avoided. This protocol provides a standardized procedure for preparing a stable TDZ stock solution using NaOH.

Data Presentation

The following table summarizes the preparation of common TDZ stock solution concentrations.

| Desired Stock Concentration | Weight of TDZ (MW: 220.25 g/mol ) | Volume of 1N NaOH | Final Volume of Stock Solution |

| 1 mg/mL | 10 mg | 1 mL | 10 mL |

| 1 mM (10⁻³ M) | 22.02 mg | 1 mL | 100 mL[1] |

| 10 mM | 22 mg | a few drops | 10 mL[2] |

Experimental Protocol

This protocol details the steps for preparing a 1 mg/mL this compound stock solution using 1N NaOH.

Materials:

-

This compound (TDZ) powder

-

Sodium hydroxide (NaOH) pellets or a pre-made 1N NaOH solution

-

Deionized or distilled water

-

Analytical balance

-

Volumetric flasks (e.g., 10 mL, 100 mL)

-

Pipettes

-

Magnetic stirrer and stir bar (optional)

-

Sterile filter (0.22 µm) and syringe (for sterile applications)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

-

Carefully weigh 4.0 g of NaOH pellets.

-

In a fume hood, dissolve the NaOH pellets in approximately 80 mL of deionized water in a beaker. The dissolution is exothermic and will generate heat.

-

Allow the solution to cool to room temperature.

-

Transfer the cooled solution to a 100 mL volumetric flask and bring the final volume to 100 mL with deionized water. Mix thoroughly.

-

-

Weigh this compound:

-

Accurately weigh 10 mg of TDZ powder using an analytical balance.

-

-

Dissolve this compound in NaOH:

-

Transfer the weighed TDZ powder into a 10 mL volumetric flask.

-

Add 1 mL of 1N NaOH to the flask.[1]

-

Gently swirl the flask or use a magnetic stirrer to completely dissolve the TDZ powder. The solution should become clear.

-

-

Adjust to Final Volume:

-

Once the TDZ is completely dissolved, add deionized water to the flask to bring the final volume to 10 mL.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

-

Sterilization (Optional):

-

For applications requiring sterility, such as plant tissue culture, the stock solution should be filter-sterilized using a 0.22 µm syringe filter into a sterile container.

-

-

Storage:

-

Store the prepared TDZ stock solution in a well-labeled, airtight container.

-

For short-term storage, refrigeration at 2-8°C is recommended.

-

For long-term storage, aliquoting the stock solution into smaller volumes and storing at -20°C is advisable to prevent repeated freeze-thaw cycles.[3]

-

Notes on Stability:

There are conflicting reports on the long-term stability of TDZ in aqueous solutions. Some sources indicate that TDZ is highly stable[2]. However, there are also reports of precipitation occurring in NaOH-prepared stock solutions after a few days. One product information sheet recommends not storing aqueous solutions for more than one day. Given this, it is recommended to:

-

Prepare fresh stock solutions regularly.

-

Visually inspect the solution for any signs of precipitation before use.

-

For critical applications, consider preparing the stock solution fresh for each experiment.

Visualization

The following diagram illustrates the workflow for preparing a this compound stock solution with NaOH.

Caption: Workflow for this compound stock solution preparation.

References

Dissolving Thidiazuron in DMSO: An Application Note and Protocol for Laboratory Use

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Thidiazuron (TDZ) solutions in Dimethyl Sulfoxide (DMSO) for laboratory applications. This compound, a synthetic phenylurea, is a potent plant growth regulator with significant cytokinin-like activity, widely utilized in plant tissue culture for inducing organogenesis and somatic embryogenesis. It also has applications in other biological research areas. Proper dissolution and storage are critical for maintaining its efficacy and ensuring experimental reproducibility. This application note details the solubility of TDZ, provides a step-by-step protocol for preparing a stock solution in DMSO, and outlines recommended storage conditions and safety precautions.

Introduction

This compound (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea) is a highly active cytokinin that promotes cell division and differentiation in plant tissues.[1][2][3] It is a key component in many plant tissue culture media, facilitating the regeneration of various plant species.[2][4] Beyond its role in plant science, TDZ has also been investigated for its effects on animal cells. Given its low solubility in water, organic solvents are necessary for its dissolution. DMSO is a common and effective solvent for preparing concentrated stock solutions of TDZ for laboratory use.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈N₄OS |

| Molecular Weight | 220.25 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 51707-55-2 |

Solubility of this compound

This compound exhibits varying solubility in different solvents. It is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.

| Solvent | Approximate Solubility |

| DMSO | ~15 mg/mL, up to 100 mg/mL (may require sonication), >500 g/L |

| Dimethylformamide (DMF) | ~30 mg/mL |

| Ethanol | ~1 mg/mL |

| Methanol | 4.5 g/L |

| Acetone | 8 g/L |

| Water | 20 mg/L at 23°C |

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This concentration is a practical starting point for most laboratory applications, allowing for easy dilution to working concentrations.

Materials

-

This compound (TDZ) powder (purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (use a new, unopened bottle if possible)

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Sterile, disposable serological pipettes or micropipettes with sterile filter tips

-

Vortex mixer

-

Ultrasonic water bath (optional, but recommended)

-

Analytical balance

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure

-

Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of this compound powder using an analytical balance and place it into a sterile amber glass vial.

-

Solvent Addition: Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the TDZ powder.

-

Dissolution:

-

Cap the vial tightly and vortex the mixture for 1-2 minutes to facilitate dissolution.

-

If the TDZ does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to room temperature may also aid dissolution.

-

Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

-

-